molecular formula C10H11BrO3 B13537666 4-(3-Bromo-2-hydroxyphenyl)butanoic acid

4-(3-Bromo-2-hydroxyphenyl)butanoic acid

Cat. No.: B13537666
M. Wt: 259.10 g/mol
InChI Key: QQWWLWFBIFBFQI-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H11BrO3 It features a bromine atom, a hydroxyl group, and a butanoic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxyphenylbutanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Bromo-2-hydroxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-(3-Bromo-2-hydroxyphenyl)butanoic acid is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ringCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

4-(3-bromo-2-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H11BrO3/c11-8-5-1-3-7(10(8)14)4-2-6-9(12)13/h1,3,5,14H,2,4,6H2,(H,12,13)

InChI Key

QQWWLWFBIFBFQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CCCC(=O)O

Origin of Product

United States

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